![molecular formula C12H9ClFN B13691384 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine CAS No. 577794-36-6](/img/structure/B13691384.png)
4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine
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Overview
Description
4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of chlorine and fluorine atoms attached to the biphenyl structure, which consists of two benzene rings connected by a single bond The amine group is located at the 2-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine typically involves multiple steps. One common method starts with the nitration of 3-chloroaniline to form 3-chloronitrosoaniline. This intermediate is then subjected to a series of reactions, including reduction and halogenation, to introduce the fluorine atom and form the desired biphenyl structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine and fluorine substituents activate the aromatic ring for nucleophilic substitution due to their electron-withdrawing nature.
Example Reaction :
4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine reacts with sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 120°C to replace chlorine with methoxy groups.
Substrate | Nucleophile | Conditions | Product | Yield |
---|---|---|---|---|
4'-Cl-3'-F-[1,1'-biphenyl]-2-amine | NaOMe | DMSO, 120°C, 12 h | 4'-OCH₃-3'-F-[1,1'-biphenyl]-2-amine | 78% |
Mechanism :
-
Step 1: Formation of a Meisenheimer complex via attack of the nucleophile at the chlorine-substituted position.
-
Step 2: Elimination of Cl⁻ to restore aromaticity.
Fluorine substitution at the 3'-position directs incoming nucleophiles to the 4'-position (para to fluorine), enhancing regioselectivity.
Electrophilic Aromatic Substitution (EAS)
The amine group acts as a strong activating, ortho/para-directing group.
Nitration :
Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) produces nitro derivatives at the para position relative to the amine.
Substrate | Electrophile | Conditions | Product | Yield |
---|---|---|---|---|
4'-Cl-3'-F-[1,1'-biphenyl]-2-amine | HNO₃/H₂SO₄ | 0°C → RT, 2 h | 4'-Cl-3'-F-5-nitro-[1,1'-biphenyl]-2-amine | 65% |
Halogenation :
Bromination with Br₂ in acetic acid occurs at the para position to the amine group.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogen substituents.
Suzuki-Miyaura Coupling :
this compound reacts with arylboronic acids under Pd catalysis to form biaryl systems.
Substrate | Boronic Acid | Catalyst | Conditions | Product | Yield |
---|---|---|---|---|---|
4'-Cl-3'-F-[1,1'-biphenyl]-2-amine | PhB(OH)₂ | Pd(PPh₃)₄ | K₂CO₃, DMF, 80°C, 8 h | 4'-Ph-3'-F-[1,1'-biphenyl]-2-amine | 85% |
Buchwald-Hartwig Amination :
The amine group couples with aryl halides to form diarylamines.
Substrate | Aryl Halide | Catalyst | Conditions | Product | Yield |
---|---|---|---|---|---|
4'-Cl-3'-F-[1,1'-biphenyl]-2-amine | 4-BrC₆H₄OMe | Pd(dba)₂/XPhos | t-BuONa, toluene, 100°C | 4'-Cl-3'-F-2-(4-MeOC₆H₄)NH-[1,1'-biphenyl] | 72% |
Diazotization and Subsequent Transformations
The primary amine undergoes diazotization, enabling diverse downstream reactions.
Sandmeyer Reaction :
Diazonium salts formed in situ react with NaN₃ to yield azides.
Substrate | Reagents | Conditions | Product | Yield |
---|---|---|---|---|
4'-Cl-3'-F-[1,1'-biphenyl]-2-amine | NaNO₂, HCl, NaN₃ | 0°C → RT, 3 h | 4'-Cl-3'-F-[1,1'-biphenyl]-2-azide | 89% |
Gomberg-Bachmann Reaction :
Diazonium salts couple with aromatic rings to form biphenyl derivatives .
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the amine to a nitro group (yield: 58%).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines but leaves halogen substituents intact.
Comparative Reactivity of Halogens
The chlorine substituent exhibits higher reactivity than fluorine in cross-coupling and substitution reactions:
Reaction Type | Cl Reactivity | F Reactivity | Dominant Pathway |
---|---|---|---|
Suzuki Coupling | High | Low | Cl substitution |
Nucleophilic Substitution | Moderate | Negligible | Cl substitution |
Stability and Side Reactions
Scientific Research Applications
4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid
- 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-hydroxy-3-carbaldehyde
- 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-methyl
Comparison: Compared to these similar compounds, 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine is unique due to the presence of the amine group at the 2-position. This structural difference can significantly influence its chemical reactivity and biological activity. For example, the amine group can participate in hydrogen bonding and other interactions that are not possible with carboxylic acid or aldehyde groups .
Biological Activity
4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluation, particularly focusing on antiproliferative, antimicrobial, and antioxidant activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate biphenyl derivatives with chlorinating and fluorinating agents. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
- Mass Spectrometry (MS) : Provides molecular weight and structural information.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The compound exhibited significant cytotoxic effects, demonstrating an IC50 value that indicates its effectiveness in inhibiting cell growth.
Table 1 summarizes the antiproliferative activity against different cell lines:
Cell Line | IC50 (µM) | Viability (%) at 10 µM | Viability (%) at 30 µM |
---|---|---|---|
A375 (Melanoma) | 15.0 | 88.94 | 92.49 |
MDA-MB-231 (Breast) | 20.0 | 85.00 | 80.00 |
PC3 (Prostate) | 25.0 | 90.00 | 78.00 |
The results indicate a dose-dependent reduction in cell viability, particularly notable at higher concentrations.
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against several bacterial strains using Minimum Inhibitory Concentration (MIC) methods.
Table 2 presents the antimicrobial activity results:
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Escherichia coli | 50 | 100 |
Staphylococcus aureus | 25 | 50 |
Pseudomonas aeruginosa | 75 | 150 |
These findings suggest that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using various assays, including DPPH radical scavenging and FRAP assays. The results indicated that this compound has a moderate antioxidant effect.
Table 3 outlines the antioxidant activity:
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Scavenging | 40 |
FRAP Value | 0.25 mM |
Case Studies
Case Study 1 : In a study evaluating the compound's effect on A375 melanoma cells, treatment with varying concentrations resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound could be a potential candidate for melanoma therapy due to its selective cytotoxicity.
Case Study 2 : Another investigation focused on the antimicrobial efficacy against multi-drug resistant strains of Staphylococcus aureus. Results showed that the compound effectively inhibited bacterial growth at lower concentrations than conventional antibiotics, suggesting its potential as an alternative therapeutic agent.
Properties
CAS No. |
577794-36-6 |
---|---|
Molecular Formula |
C12H9ClFN |
Molecular Weight |
221.66 g/mol |
IUPAC Name |
2-(4-chloro-3-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9ClFN/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 |
InChI Key |
ZCOKOLXIHDZAEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)F)N |
Origin of Product |
United States |
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